4-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile
CAS No.:
Cat. No.: VC17652733
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO |
|---|---|
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
| Standard InChI | InChI=1S/C9H13NO/c1-7-4-2-3-5-9(7)8(6-10)11-9/h7-8H,2-5H2,1H3 |
| Standard InChI Key | BHXQVHJVMDGARN-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCCC12C(O2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s spirocyclic framework consists of a six-membered cyclohexane ring connected to a three-membered oxirane ring at a single carbon atom, forming a spiro[2.5]octane system. The nitrile group at the 2-position of the oxirane introduces polarity and reactivity, while the methyl group at the 4-position of the cyclohexane ring modulates steric and electronic properties. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 36929-40-5 |
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| Functional Groups | Epoxide, nitrile, methyl |
The absence of reported boiling or melting points in available data underscores the need for further experimental characterization .
Stereochemical Considerations
Spiro compounds often exhibit stereoisomerism due to restricted rotation around the spiro carbon. For 4-methyl-1-oxaspiro[2.5]octane-2-carbonitrile, the spatial arrangement of the methyl and nitrile groups could lead to distinct diastereomers or enantiomers, though no studies have yet resolved this. Computational modeling or chiral chromatography would be required to elucidate its stereochemical profile .
Synthetic Approaches and Methodologies
Retrosynthetic Analysis
A plausible retrosynthetic pathway involves disconnecting the nitrile group and spirocyclic core. The nitrile could originate from a precursor such as a ketone via Strecker synthesis or a haloalkane through nucleophilic substitution with cyanide. The spiro framework might be constructed via cyclization reactions, leveraging methodologies reported for related spiroepoxides .
Cyclization Strategies
Epoxide formation via intramolecular nucleophilic attack is a common strategy. For example, treatment of a diol precursor with a base could induce cyclization to form the oxirane ring. A study on analogous spiroepoxides employed Lewis acid-catalyzed Claisen rearrangements to establish quaternary centers, a method potentially adaptable here .
Reactivity and Chemical Transformations
Epoxide Ring-Opening Reactions
The strained oxirane ring is susceptible to nucleophilic attack. For example:
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Acid-Catalyzed Hydrolysis: Would yield a diol, though the nitrile’s stability under acidic conditions requires evaluation.
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Aminolysis: Reaction with amines could produce β-amino alcohols, valuable in medicinal chemistry .
Nitrile Group Reactivity
The nitrile’s electrophilic carbon participates in:
-
Hydrolysis: Under acidic or basic conditions, forming carboxylic acids or amides.
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Reduction: Using or catalytic hydrogenation to generate primary amines.
| Compound | Key Differences | Potential Advantages |
|---|---|---|
| 1-Oxaspiro[2.5]octane-2-carbonitrile | Lacks methyl group | Simpler synthesis |
| Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | Ester instead of nitrile | Enhanced hydrolytic stability |
Future Directions and Research Gaps
Synthetic Optimization
Developing enantioselective syntheses using asymmetric catalysis (e.g., Jacobsen epoxidation) could yield enantiopure material for biological testing. Computational studies to predict reactivity and stability would guide route selection .
Biological Screening
Prioritizing assays for kinase inhibition, antimicrobial activity, or metabolic stability could identify lead candidates. Collaboration with pharmacologists would accelerate translation to preclinical studies.
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